![molecular formula C21H16N2O5 B5139955 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent.
Scientific Research Applications
MN-64 has been found to have potential applications in various fields of scientific research. It has been studied as a fluorescent probe for imaging of lysosomes in living cells, as well as a tool for studying the function of lysosomal proteases. MN-64 has also been investigated as a potential inhibitor of the proteasome, which is a key enzyme involved in protein degradation. In addition, MN-64 has shown promise as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and viral infections.
Mechanism of Action
The mechanism of action of MN-64 is not fully understood, but it is believed to involve the inhibition of lysosomal proteases and/or the proteasome. Lysosomal proteases are involved in the degradation of intracellular proteins, while the proteasome is responsible for the degradation of both intracellular and extracellular proteins. By inhibiting these enzymes, MN-64 may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects
MN-64 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, MN-64 has been found to induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes and cell death. MN-64 has also been shown to inhibit the proteasome and induce apoptosis in cancer cells. In animal studies, MN-64 has been found to have antitumor activity and to improve cognitive function in models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MN-64 has several advantages for lab experiments, including its fluorescent properties, its ability to selectively target lysosomes, and its potential therapeutic applications. However, MN-64 also has limitations, such as its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on MN-64. One area of interest is the development of MN-64 analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of MN-64 as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MN-64 and its potential applications in scientific research.
Synthesis Methods
The synthesis of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification steps. The yield of MN-64 varies depending on the reaction conditions and the purity of the starting materials.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-13(7-5-8-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-6-3-4-9-18(14)28-19/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLRVWZJUAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

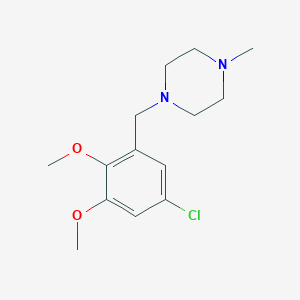
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
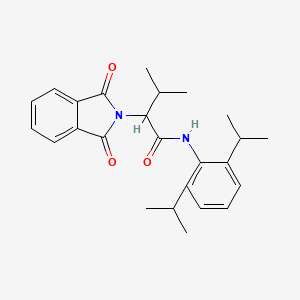

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
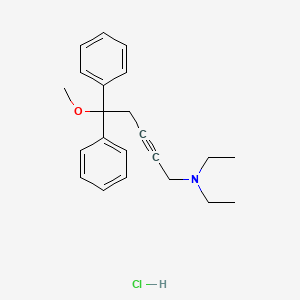
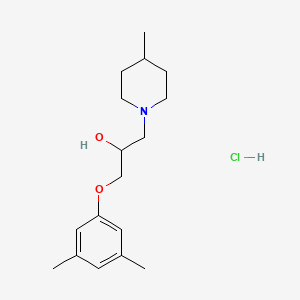
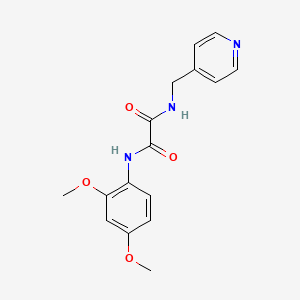
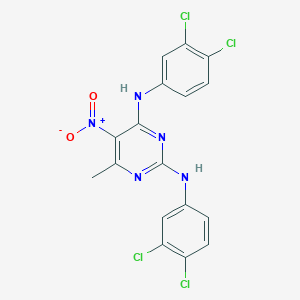
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)